Fmoc-4-chloro-L-phenylalanine
CAS No.: 175453-08-4
VCID: VC21541029
Molecular Formula: C24H20ClNO4
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-4-chloro-L-phenylalanine, also known as N-(fluorenylmethoxycarbonyl)-4-chloro-L-phenylalanine, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis, drug development, bioconjugation, protein engineering, and fluorescent labeling due to its unique chemical properties. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) for creating complex peptide sequences efficiently. Peptide SynthesisFmoc-4-chloro-L-phenylalanine serves as a key building block in peptide synthesis, particularly in SPPS. This method allows for the efficient creation of complex peptide sequences, which are crucial in various biological and pharmaceutical applications. Drug DevelopmentIts unique structure makes it valuable in the pharmaceutical industry for developing new drugs, especially those targeting specific receptors or enzymes. This enhances therapeutic efficacy by allowing drugs to interact more selectively with biological targets. BioconjugationThe compound is used in bioconjugation processes to link biomolecules to drugs or imaging agents, improving drug delivery systems. This application is critical for targeted therapy and diagnostic imaging. Protein EngineeringFmoc-4-chloro-L-phenylalanine plays a significant role in protein engineering, enabling scientists to modify proteins for better stability or activity. This is crucial in biotechnology applications where protein function needs to be optimized. Fluorescent LabelingIt can be used in fluorescent labeling techniques, aiding in the visualization of proteins and peptides in various biological studies. This helps researchers understand protein interactions and dynamics. Synthesis and UseThe compound is synthesized using standard peptide synthesis techniques and is often used in research settings for its versatility in peptide and protein modification. |
---|---|
CAS No. | 175453-08-4 |
Product Name | Fmoc-4-chloro-L-phenylalanine |
Molecular Formula | C24H20ClNO4 |
Molecular Weight | 421.9 g/mol |
IUPAC Name | (2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 |
Standard InChIKey | CQPNKLNINBUUOM-QFIPXVFZSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Cl)C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O |
Synonyms | 175453-08-4;Fmoc-4-chloro-L-phenylalanine;(s)-n-fmoc-4-chlorophenylalanine;Fmoc-Phe(4-Cl)-OH;Fmoc-L-4-Chlorophenylalanine;Fmoc-L-phe(4-Cl)-OH;FMOC-L-4-CHLOROPHE;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoicacid;(2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid;(2S)-3-(4-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid;AmbotzFAA1418;PubChem11950;FMOC-PCL-L-PHE-OH;AC1MC17O;FMOC-P-CHLORO-PHE-OH;KSC496K4H;47424_ALDRICH;FMOC-4-CHLORO-PHE-OH;SCHEMBL119296;FMOC-P-CHLORO-L-PHE-OH;FMOC-L-4-CHLORO-PHE-OH;47424_FLUKA;CTK3J6543;MolPort-001-758-163;ZINC621938 |
PubChem Compound | 2734471 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume